2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry . They can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows these compounds to exert a broad spectrum of biological activities .
Mode of Action
The ability of thiadiazole derivatives to cross cellular membranes and interact with biological targets suggests that they may bind to these targets and induce changes in cellular function .
Biochemical Pathways
Given the broad biological activities of thiadiazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
It’s known that thiadiazole derivatives, due to their mesoionic nature, can cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . This suggests that the compound could potentially have similar effects.
Biochemical Analysis
Cellular Effects
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may influence cell function in various ways .
Molecular Mechanism
It has been reported that a similar compound, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, inhibits Abl kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of m-tolylthiosemicarbazide with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits antibacterial and antifungal activities, making it useful in microbiological studies.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Thiazole derivatives: Contain a sulfur and nitrogen atom in a five-membered ring, similar to thiadiazoles.
Benzothiazole derivatives: Have a benzene ring fused to a thiazole ring, showing diverse pharmacological properties
Uniqueness
2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the m-tolyl group enhances its lipophilicity and potential interactions with biological targets .
Properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-7-3-2-4-8(5-7)10-13-11(17-14-10)16-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKBPMDZCAMJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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